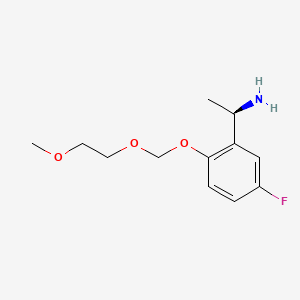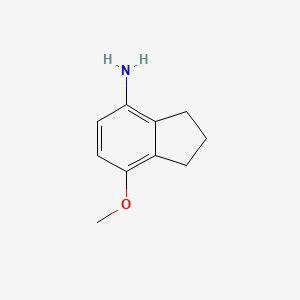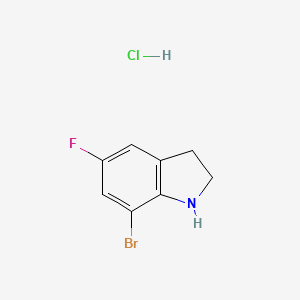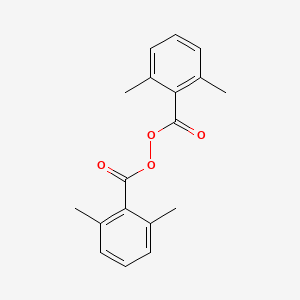![molecular formula C13H13NO B13675080 (3-Amino-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B13675080.png)
(3-Amino-[1,1'-biphenyl]-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-[1,1’-biphenyl]-2-yl)methanol is an organic compound that features both an amino group and a hydroxyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-[1,1’-biphenyl]-2-yl)methanol typically involves the nucleophilic aromatic substitution of a suitable biphenyl precursorFor example, the reduction of 3-nitro-[1,1’-biphenyl]-2-yl)methanol using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere can yield the desired amino compound .
Industrial Production Methods
Industrial production of (3-Amino-[1,1’-biphenyl]-2-yl)methanol may involve large-scale reduction processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-[1,1’-biphenyl]-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)ketone.
Reduction: Formation of (3-Amino-[1,1’-biphenyl]-2-yl)amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3-Amino-[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of (3-Amino-[1,1’-biphenyl]-2-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl with similar structural features but different functional groups.
2-Aminobiphenyl: Another isomer with the amino group in a different position on the biphenyl ring.
Uniqueness
(3-Amino-[1,1’-biphenyl]-2-yl)methanol is unique due to the presence of both an amino and a hydroxyl group on the biphenyl structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .
Propriétés
Formule moléculaire |
C13H13NO |
|---|---|
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
(2-amino-6-phenylphenyl)methanol |
InChI |
InChI=1S/C13H13NO/c14-13-8-4-7-11(12(13)9-15)10-5-2-1-3-6-10/h1-8,15H,9,14H2 |
Clé InChI |
GUEIGTPQBLDMFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=CC=C2)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromofuro[2,3-b]pyridine](/img/structure/B13675008.png)
![3,5,7-Trichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13675012.png)



![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)



![3-[5-(Hydroxymethyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13675042.png)


